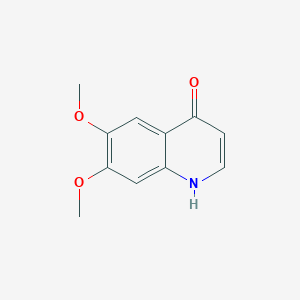

6,7-Dimethoxyquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPNCUTXVZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928537 | |

| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-93-9, 127285-54-5 | |

| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Quinoline Core as a Privileged Scaffold

An In-Depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol: Core Properties and Research Applications

Within the landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for interacting with biological targets. This compound, a key derivative, exemplifies this potential. This molecule is not merely a static chemical entity but exists in a tautomeric equilibrium between its phenol (quinolin-4-ol) and ketone (quinolin-4-one) forms, a characteristic that influences its reactivity and biological interactions.[1] Its true value lies in its role as a versatile synthetic intermediate, providing a robust starting point for the development of potent therapeutic agents, particularly in the fields of oncology and infectious diseases.[2][3][4] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its fundamental properties, synthesis, and critical applications, grounding technical data in the context of practical research.

Part 1: Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. This compound is typically a white to pale yellow solid, with its core identity confirmed by a unique set of identifiers and properties.[3][5]

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13425-93-9 | [1][5][6] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][5][7] |

| Molecular Weight | 205.21 g/mol | [1][5][7] |

| IUPAC Name | This compound / 6,7-dimethoxy-1H-quinolin-4-one | [1][7] |

| Appearance | White to slightly pale yellow or yellowish-brown solid | [3][4][5] |

| Melting Point | 227-231 °C | [5] |

| Boiling Point | 355.3 °C (at 760 mmHg) | [5] |

| Solubility | Reported as soluble in water and various organic solvents | [4] |

| Storage | Inert atmosphere, Room Temperature | [5][6] |

The structural arrangement of this compound is defined by a bicyclic quinoline core. The methoxy groups at positions 6 and 7 are electron-donating, influencing the electron density of the aromatic system and thereby its reactivity and binding characteristics. The hydroxyl group at position 4 is the most significant feature, enabling the keto-enol tautomerism that is characteristic of 4-hydroxyquinolines. This equilibrium is crucial for its synthetic versatility, allowing reactions to occur at either the oxygen or nitrogen atom.

Part 2: Synthesis and Spectroscopic Characterization

The accessibility of this compound through reliable synthetic routes is paramount to its utility. While several classical methods exist for constructing the quinolin-4-one core, such as the Gould-Jacobs reaction, more specific and modern protocols offer high-yield preparations.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol, adapted from published literature, describes a high-yield synthesis via saponification and decarboxylation of an ethyl carboxylate precursor.[3] The choice of microwave heating is deliberate; it dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the polar solvent mixture, thereby accelerating the rate of the hydrolysis reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of potassium hydroxide (450 mg, 7.6 mmol) in 20 mL of a 1:1 (v/v) H₂O/EtOH solution, add ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (700 mg, 2.53 mmol).

-

Microwave Irradiation: Place the mixture in a sealed microwave-safe vessel and heat to 180°C for 50 minutes. The internal pressure will typically reach 260-280 psi.

-

Workup: After cooling the reaction to room temperature, transfer the mixture to a flask.

-

Acidification: Carefully acidify the solution to a pH of approximately 6 using acetic acid. This step protonates the carboxylate and phenoxide intermediates.

-

Extraction: Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product and extract three times with 100 mL portions of tetrahydrofuran.

-

Isolation: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and concentrate under reduced pressure to yield the final product, this compound. A reported yield for this method is 90%.[3]

Part 4: Safety and Handling

Trustworthy science requires rigorous safety protocols. While not acutely toxic, this compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Signal Word | Warning | [6][10] |

| Pictogram | GHS07 (Exclamation Mark) | [10] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][10] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][10] |

Protocol for Safe Handling:

-

Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a sealed container for disposal according to institutional guidelines.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If swallowed, rinse mouth with water and seek immediate medical attention. [11]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a synthetically accessible and highly valuable scaffold with demonstrated importance in modern drug discovery. Its well-defined physicochemical properties, coupled with reliable synthetic protocols, provide a solid foundation for research. Its primary value is realized in its role as a key intermediate for potent anticancer agents targeting validated pathways like c-Met and Topoisomerase I, as well as for novel antimalarial compounds. For the medicinal chemist and drug development scientist, this compound represents a privileged starting point for the rational design of next-generation therapeutics.

References

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. [Link] [12]13. Zhang, H., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link] [13]14. Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6477. [Link] [8]15. 6,7-Dimethoxy-4-hydroxyquinoline. PubChem. [Link] [1]16. This compound: An Overview of Its Uses and Properties. Ningbo Inno Pharmchem Co., Ltd. [Link] [4]17. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.

-

2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]

Sources

- 1. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 13425-93-9 [sigmaaldrich.com]

- 7. 6,7-Dimethoxy-4-quinolinol | LGC Standards [lgcstandards.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 13425-93-9 [sigmaaldrich.com]

- 11. molcore.com [molcore.com]

- 12. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Importance: Why Focus on 6,7-Dimethoxyquinolin-4-ol?

An In-Depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol (CAS: 13425-93-9) for Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on this compound. We will move beyond a simple recitation of facts to provide an in-depth analysis of its synthesis, characterization, and critical role as a foundational scaffold in modern medicinal chemistry, particularly in the domain of oncology.

The quinoline core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] The specific substitution pattern of this compound is not arbitrary; it is a meticulously evolved starting point for targeting specific enzyme families. The methoxy groups at the 6- and 7-positions are frequently found in potent tyrosine kinase inhibitors (TKIs), where they often occupy a key region of the ATP-binding pocket, contributing to binding affinity and selectivity.[3][4] The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-quinolone form) is the primary reactive handle for synthetic elaboration, making this molecule a strategically vital building block.[5]

Its most prominent application is as a key intermediate in the synthesis of several c-Met and VEGFR inhibitors, including the FDA-approved drug Cabozantinib.[3][5] Understanding the nuances of this molecule is therefore essential for any research program aimed at developing novel kinase inhibitors.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The data below represents a consensus from reliable commercial suppliers and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13425-93-9 | [6] |

| Molecular Formula | C₁₁H₁₁NO₃ | [6] |

| Molecular Weight | 205.21 g/mol | [6][7] |

| Appearance | Light orange to yellow powder/crystal | [8] |

| Melting Point | 227-233 °C | [8][9] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| pKa (Predicted) | 4.26 ± 0.40 | [8] |

| LogP (Predicted) | 1.95760 | [10] |

Interpreting the Spectroscopic Signature

Unambiguous identification relies on a multi-faceted spectroscopic approach.

-

¹H NMR (Proton NMR): In a DMSO-d₆ solvent, the spectrum is expected to show characteristic signals. Two singlets for the non-equivalent methoxy groups (around 3.8-3.9 ppm), two aromatic singlets for the protons at C5 and C8, and a pair of doublets for the protons at C2 and C3 are key identifiers. A broad singlet corresponding to the N-H proton of the quinolone tautomer is also expected.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass. The expected value for the protonated molecule [M+H]⁺ is 206.0761.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions include a broad N-H/O-H stretching band (from the tautomeric forms) around 3400 cm⁻¹, C-H stretching from aromatic and aliphatic groups just above 3000 cm⁻¹, and a strong C=O (amide) stretch from the dominant quinolone tautomer around 1685 cm⁻¹.[2]

Synthesis Protocol: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing this compound is the Gould-Jacobs reaction.[12][13][14] This multi-step, one-pot sequence is valued for its efficiency and use of readily available starting materials.

Gould-Jacobs Synthesis Workflow

Caption: Key stages of the Gould-Jacobs reaction for synthesizing this compound.

Detailed Step-by-Step Methodology

-

Condensation:

-

To a stirred solution of 3,4-dimethoxyaniline (1.0 eq) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at ambient temperature.

-

Stir the reaction mixture for 2-3 hours. The reaction is typically complete when the starting aniline is consumed (monitored by TLC).

-

Expertise & Experience: A slight excess of the malonate ester ensures the complete conversion of the more valuable aniline. This initial condensation is an exothermic nucleophilic substitution at the enol ether, readily forming the key enamine intermediate.[15]

-

-

Cyclization:

-

Remove the ethanol under reduced pressure.

-

Add the crude enamine intermediate to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Causality Behind Experimental Choice: This is a critical step. The high temperature is required to facilitate an intramolecular electrophilic aromatic substitution (a 6-electron cyclization), where the aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol.[14][16] Dowtherm A is the solvent of choice due to its thermal stability, which prevents decomposition of the product at these temperatures.

-

-

Hydrolysis (Saponification) and Decarboxylation:

-

Cool the reaction mixture to below 100 °C and carefully pour it into an aqueous solution of sodium hydroxide (e.g., 10-15%).

-

Heat the resulting biphasic mixture to reflux for 1-2 hours. This hydrolyzes the ethyl ester at the 3-position to a carboxylate salt.

-

Trustworthiness: This step is self-validating. The desired product is soluble in the aqueous base as its sodium salt, while the high-boiling organic solvent (Dowtherm A) is insoluble and can be separated. This provides an initial purification.

-

-

Precipitation and Isolation:

-

Cool the aqueous layer (e.g., in an ice bath) and slowly acidify with concentrated hydrochloric acid to a pH of ~6.

-

The this compound will precipitate as a solid. The initial carboxylic acid formed upon acidification is unstable at elevated temperatures and readily decarboxylates to yield the final product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of a cold organic solvent like ethanol or acetone to remove residual impurities.

-

Dry the product under vacuum. Purity can be assessed by HPLC and melting point.

-

Core Application: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its efficient conversion to 4-chloro-6,7-dimethoxyquinoline.[17] The 4-hydroxyl group is a poor leaving group for nucleophilic aromatic substitution. Converting it to a chloro group transforms the molecule into a highly reactive electrophile, primed for coupling with various nucleophilic aniline fragments to build potent kinase inhibitors.[3][4][18]

Workflow: From Quinolone to Kinase Inhibitor

Caption: General synthetic route from this compound to a 4-anilinoquinoline TKI.

This SNAr (Nucleophilic Aromatic Substitution) reaction is the cornerstone of synthesizing numerous inhibitors targeting kinases like c-Met, EGFR, and VEGFR. The specific aniline fragment used (R-Aniline in the diagram) is varied to achieve desired potency, selectivity, and pharmacokinetic properties.[3][4]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed platform for the rapid and efficient construction of complex, high-value active pharmaceutical ingredients. Its robust synthesis via the Gould-Jacobs reaction and its straightforward activation to the 4-chloro derivative provide a reliable and scalable route for drug discovery and development pipelines. A thorough understanding of its properties and synthesis, as detailed in this guide, is fundamental for any scientist working to create the next generation of targeted therapies in oncology and beyond.

References

- Flychem Co., ltd. (2024, December 24). Common Quinoline Synthesis Reactions.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Retrieved from [Link]

-

Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

-

A novel synthesis of anti-cancer drug Gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611. Retrieved from [Link]

-

Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Retrieved from [Link]

-

PubMed. (2021, April 5). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

-

precisionFDA. (n.d.). 6,7-DIMETHOXY-4-QUINOLINONE. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 6,7-Dimethoxyisoquinoline | C11H11NO2 | CID 177578. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Retrieved from [Link]

Sources

- 1. CAS 13425-93-9: 4-Hydroxy-6,7-dimethoxyqunioline [cymitquimica.com]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 9. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9 | Chemsrc [chemsrc.com]

- 10. lookchem.com [lookchem.com]

- 11. 6,7-Dimethoxy-4-quinolinol | LGC Standards [lgcstandards.com]

- 12. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 13. iipseries.org [iipseries.org]

- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 15. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 16. youtube.com [youtube.com]

- 17. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 18. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol: Properties, Reactivity, and Applications in Drug Discovery

Abstract

6,7-Dimethoxyquinolin-4-ol is a pivotal heterocyclic compound, distinguished by its quinoline scaffold adorned with two methoxy groups and a hydroxyl moiety. This guide provides a comprehensive technical overview of its physical and chemical properties, delving into the structural nuances and chemical behaviors that underpin its significance. We will explore its synthesis, spectroscopic profile, and the critical concept of keto-enol tautomerism that dictates its reactivity. Furthermore, this document will illuminate the profound impact of this compound in the realm of medicinal chemistry, with a particular focus on its indispensable role as a key intermediate in the synthesis of tyrosine kinase inhibitors, most notably the anticancer drug Cabozantinib. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this versatile molecule.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1] Within this important class of compounds, this compound has emerged as a molecule of significant interest. Its strategic substitution pattern not only influences its intrinsic chemical properties but also renders it an ideal precursor for the synthesis of complex pharmaceutical agents.[2][3] This guide will systematically dissect the physicochemical attributes and chemical reactivity of this compound, providing a holistic understanding of its scientific and industrial relevance.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of this compound are fundamental to its handling, formulation, and reactivity. These properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [4][5][6] |

| Molecular Weight | 205.21 g/mol | [4][5][6] |

| CAS Number | 13425-93-9 | [4][5][6] |

| Appearance | White to light orange/yellow solid, powder to crystal | [7] |

| Melting Point | 227.0 to 231.0 °C | [7] |

| Boiling Point (Predicted) | 370.9 ± 37.0 °C | [7] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [7] |

| pKa (Predicted) | 4.26 ± 0.40 | [7] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [7] |

| LogP (Predicted) | 1.95760 |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its quinoline core, the electron-donating methoxy groups, and the versatile hydroxyl group. A crucial aspect of its chemistry is the existence of a tautomeric equilibrium.

Keto-Enol Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 6,7-dimethoxyquinolin-4(1H)-one. This equilibrium is a cornerstone of its reactivity and biological interactions. The IUPAC name for the keto form is 6,7-dimethoxy-1H-quinolin-4-one.[4] While the "-ol" suffix is commonly used, it is essential to recognize that the quinolinone tautomer is a significant contributor to the overall structure, particularly in the solid state. This tautomerism influences the molecule's hydrogen bonding capabilities and its reactivity in subsequent synthetic steps.

Caption: Tautomeric equilibrium of this compound.

Reactivity of the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two electron-donating methoxy groups on the benzene ring portion of this compound activates it towards electrophilic attack. Conversely, the pyridine ring is deactivated towards electrophilic substitution but is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8]

Reactions at the 4-Hydroxyl Group

The hydroxyl group is the most reactive site for many synthetic transformations. A reaction of paramount industrial importance is its conversion to a chloro group, which serves as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

3.3.1. Chlorination to 4-chloro-6,7-dimethoxyquinoline

The synthesis of the anticancer drug Cabozantinib hinges on the conversion of this compound to 4-chloro-6,7-dimethoxyquinoline.[2][3] This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9]

Caption: Chlorination of the 4-hydroxyl group.

Spectroscopic Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

Proton NMR provides valuable information about the structure of the molecule. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key signals:

-

Two singlets for the methoxy groups: around 3.81 and 3.84 ppm, each integrating to 3 protons.[7]

-

A doublet for the proton at position 5: around 5.93 ppm (J = 7.3 Hz).[7]

-

A singlet for the proton at position 8: around 7.05 ppm.[7]

-

A singlet for the proton at position 2: around 7.42 ppm.[7]

-

A doublet for the proton at position 3: around 7.76 ppm (J = 7.3 Hz).[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Due to the tautomeric equilibrium, features of both the enol and keto forms may be present. Key expected peaks include:

-

O-H stretch (enol form): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (keto form): A band around 3400 cm⁻¹.

-

C=O stretch (keto form): A strong absorption in the range of 1650-1690 cm⁻¹.

-

C=C and C=N stretching of the aromatic rings: Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-O stretching of the methoxy groups and the hydroxyl group: Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 206.[3]

Synthesis of this compound

A common synthetic route to this compound involves a reduction and cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one.[9] This precursor is typically prepared from 1-(3,4-dimethoxyphenyl)ethan-1-one through nitration followed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[10]

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of tyrosine kinase inhibitors.

Precursor to Cabozantinib

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET.[11] It is approved for the treatment of certain types of thyroid and kidney cancer.[11] The synthesis of Cabozantinib relies on the initial conversion of this compound to 4-chloro-6,7-dimethoxyquinoline, which is then coupled with 4-aminophenol via an ether linkage.[3]

Caption: Synthetic pathway from this compound to Cabozantinib.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[12][13] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of numerous cancers.[2][14] Cabozantinib's efficacy is, in part, due to its potent inhibition of this pathway.[11][15] By blocking c-Met, Cabozantinib can inhibit tumor growth, angiogenesis, and invasion.[16][17]

Experimental Protocols

The following protocols provide standardized methods for determining key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic equilibrium solubility.

Materials:

-

This compound

-

Purified water (or relevant buffer solution)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential.

-

Add a known volume of the desired aqueous medium (e.g., 10 mL of purified water).

-

Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[18]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample is recommended.

-

Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

The determined concentration represents the equilibrium solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound.

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Automated titrator or burette

-

Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO₂-free water

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Due to its slight solubility, a co-solvent like methanol may be necessary, and the pKa in the mixed solvent system can be extrapolated to a purely aqueous environment.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[19]

-

Place the solution in a jacketed beaker to maintain a constant temperature and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its well-defined physical and chemical properties, particularly its tautomeric nature and the reactivity of its hydroxyl group, make it a versatile building block in organic synthesis. Its critical role in the production of the life-saving anticancer drug Cabozantinib underscores its value in modern drug discovery and development. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working with this compound or in the broader field of medicinal chemistry.

References

-

[Cabozantinib: Mechanism of action, efficacy and indications]. (2017). Bulletin du Cancer. [Link]

-

Role of c-Met in Cancer: Emphasis on Lung Cancer. (n.d.). Frontiers in Bioscience. [Link]

-

What is the mechanism of action of Cabozantinib? (2025). Patsnap Synapse. [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

-

c-Met: structure, functions and potential for therapeutic inhibition. (2003). Cancer and Metastasis Reviews. [Link]

-

Mechanism of action of cabozantinib. (n.d.). ResearchGate. [Link]

-

What are c-Met inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). Cabometyx HCP. [Link]

-

4-Chloro-6,7-dimethoxyquinoline. (n.d.). ResearchGate. [Link]

-

Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (n.d.). Cancers. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Ethynyl ketene-S,S-acetals: The Highly Reactive Electron-Rich Dienophiles and Applications in the Synthesis of 4-functionalized Quinolines via a One-Pot Three-Component Reaction. (2007). The Journal of Organic Chemistry. [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). Molecules. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

(A) Plot of absorbance versus pH. (B) Plot for determination of pKa. (n.d.). ResearchGate. [Link]

-

Isolation, identification, and synthesis of 4-amino-6,7-dimethoxy-3-quinolinol, the major metabolite of amiquinsin hydrochloride in rats and humans. (n.d.). Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and hypotensive properties of 4-amino-6,7-dimethoxyisoquinoline. (1974). Journal of Pharmaceutical Sciences. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Journal of Chemical Education. [Link]

-

Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). (2021). Mini-Reviews in Organic Chemistry. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Pharmata. [Link]

-

Reactivity of Quinoline. (2020). YouTube. [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). ACS Medicinal Chemistry Letters. [Link]

-

6,7-Dimethoxy-4-hydroxyquinoline. (n.d.). PubChem. [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Sains Malaysiana. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. [Link]

-

Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. (n.d.). ResearchGate. [Link]

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]

-

How to find Pka of compound using UV visible spectroscopy. (2022). YouTube. [Link]

-

Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2025). ResearchGate. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules. [Link]

-

Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). Molecules. [Link]

-

Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). Scientific Reports. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Role of c-Met in Cancer: Emphasis on Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 13425-93-9|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 6. 6,7-Dimethoxy-4-quinolinol | LGC Standards [lgcstandards.com]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. c-Met: structure, functions and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]

- 14. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 17. cabometyxhcp.com [cabometyxhcp.com]

- 18. quora.com [quora.com]

- 19. creative-bioarray.com [creative-bioarray.com]

6,7-Dimethoxyquinolin-4-ol molecular structure and weight

An In-depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol: A Core Scaffold in Medicinal Chemistry

Introduction

This compound is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry and drug development. While not an active pharmaceutical ingredient itself, it serves as a crucial starting material and key intermediate in the synthesis of a range of pharmacologically active molecules, most notably potent tyrosine kinase inhibitors (TKIs).[1] Its rigid quinoline core, substituted with electron-donating methoxy groups and a reactive hydroxyl group, provides a versatile platform for building complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and critical applications, tailored for researchers and professionals in drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These characteristics dictate its reactivity, solubility, and suitability for specific synthetic transformations.

Chemical Structure and Tautomerism

The systematic IUPAC name for this compound is this compound.[2] However, it exists in a tautomeric equilibrium with its keto form, 6,7-dimethoxyquinolin-4(1H)-one.[1][3] This keto-enol tautomerism is a common feature of 4-hydroxyquinolines. The quinolinol form possesses an aromatic pyridinol ring, while the quinolinone form has a pyridone structure. In solid state and in various solutions, the equilibrium often favors the more stable quinolinone form.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Identifier Data

A summary of the key properties and identifiers for this compound is presented below. This data is critical for laboratory handling, analytical characterization, and regulatory documentation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2][4] |

| Molecular Weight | 205.21 g/mol | [2][5] |

| Exact Mass | 205.0739 g/mol | [2][4] |

| Melting Point | 227.0 to 231.0 °C | [4] |

| Boiling Point | 355.3 °C at 760 mmHg (Predicted) | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [3][4][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Registry Number | 13425-93-9 | [2][4][6] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | [2][5] |

| SMILES | COc1cc2nccc(O)c2cc1OC | [2] |

| ChEMBL ID | CHEMBL163784 | [4] |

| PubChem CID | 459611 | [7] |

Synthesis and Analytical Characterization

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Pathway

A common and effective method for synthesizing the quinoline core is through a reduction-cyclization reaction. This approach builds the heterocyclic ring system from a suitably substituted benzene derivative.

Caption: General synthetic workflow for this compound.

This pathway involves the initial formation of an enaminone, such as 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one, which contains all the necessary atoms for the final quinoline ring. The nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization by attacking the enone system, followed by dehydration to yield the aromatic quinolinol product.[8]

Analytical Characterization

Confirmation of the structure and assessment of purity are typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the aromatic protons on the benzene ring, distinct signals for the protons on the pyridine ring, and two singlets around 3.9-4.0 ppm for the two methoxy groups. The N-H and O-H protons may be broad or exchangeable depending on the solvent and tautomeric form.

-

¹³C NMR: Will show 11 distinct carbon signals, including those for the two methoxy groups, and the aromatic and heterocyclic carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of 205.0739 for C₁₁H₁₁NO₃.[2][4]

-

Infrared (IR) Spectroscopy: The spectrum will show characteristic peaks for O-H and N-H stretching (in the 3400-3200 cm⁻¹ region), C=C and C=N aromatic stretches (around 1600-1450 cm⁻¹), and strong C-O stretches for the methoxy groups (around 1250-1050 cm⁻¹).

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a foundational building block for multi-kinase inhibitors.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that target ATP-binding sites in kinases.[9][10]

Key Intermediate for Tyrosine Kinase Inhibitors

The hydroxyl group at the 4-position is the key point of reactivity. It is not typically the final desired functionality but rather an intermediate handle that is converted into a better leaving group, most commonly a chlorine atom. This transformation is the gateway to producing a vast array of derivatives.

Protocol: Conversion to 4-Chloro-6,7-dimethoxyquinoline

This chlorination step is a critical activation of the scaffold, enabling subsequent nucleophilic aromatic substitution reactions.

-

Reagents & Setup: Suspend this compound (1.0 eq) in a suitable solvent such as toluene or acetonitrile. Place the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.5-3.0 eq), often with a catalytic amount of dimethylformamide (DMF).

-

Reaction: Heat the mixture, typically to reflux (80-110 °C), for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Carefully quench the reaction mixture by pouring it onto ice or into a cold basic solution (e.g., sodium bicarbonate). The 4-chloro product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product is purified by recrystallization or flash column chromatography to yield 4-chloro-6,7-dimethoxyquinoline.

Causality: The conversion of the hydroxyl group into a chloro group transforms it into an excellent leaving group. This allows for the subsequent introduction of various nucleophiles (e.g., anilines, phenols) at the C4 position, which is a cornerstone of the synthesis of drugs like Cabozantinib and other anilinoquinolines.[1][11]

Caption: Synthetic utility of this compound in drug synthesis.

Role in c-Met and VEGFR Inhibitors

Derivatives synthesized from this quinoline core have shown potent inhibitory activity against various tyrosine kinases. The 6,7-dimethoxy substitution pattern is particularly important for binding to the ATP pocket of kinases like c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR). A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of c-Met, a key driver in many cancers.[11] For example, Cabozantinib, used to treat thyroid and renal cancers, features the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline core structure, which is synthesized directly from the 4-chloro intermediate.[1][12]

Safety and Handling

According to Globally Harmonized System (GHS) classifications, this compound presents several hazards.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][7]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the solid powder.[13]

Conclusion

This compound is a compound of high strategic importance in modern medicinal chemistry. Its true value is not in its own biological activity, but in its role as a versatile and indispensable synthetic intermediate. The quinoline core, activated by the 4-hydroxyl group and tuned by the 6,7-dimethoxy substituents, provides an ideal starting point for the construction of potent and selective kinase inhibitors that form the basis of targeted cancer therapies. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for scientists and researchers dedicated to the discovery and development of next-generation therapeutics.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1330–1343. Available from: [Link]

-

Acta Poloniae Pharmaceutica. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. Available from: [Link]

-

Malaysian Journal of Chemistry. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Retrieved from [Link]

-

Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]

-

Molecules. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Retrieved from [Link]

-

ResearchGate. (2015). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6,7-Dimethoxy-4-quinolinol | LGC Standards [lgcstandards.com]

- 3. This compound | 13425-93-9 [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 13425-93-9|this compound|BLD Pharm [bldpharm.com]

- 7. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tdcommons.org [tdcommons.org]

- 13. molcore.com [molcore.com]

solubility of 6,7-Dimethoxyquinolin-4-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 6,7-Dimethoxyquinolin-4-ol for Pharmaceutical Development

Executive Summary

This compound is a pivotal intermediate in the synthesis of several targeted anticancer therapies, most notably Cabozantinib[1]. For researchers, scientists, and drug development professionals, understanding its solubility characteristics is not merely an academic exercise; it is a critical parameter that dictates reaction conditions, purification strategies, and the overall efficiency of synthetic routes. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, synthesizes available qualitative solubility data, and presents a gold-standard experimental protocol for its precise quantitative determination in various organic solvents. By explaining the causality behind its behavior, this document serves as a practical resource for optimizing its use in pharmaceutical research and development.

Introduction to this compound: A Key Pharmaceutical Building Block

Chemical Identity and Core Structure

This compound (CAS No. 13425-93-9) is a heterocyclic aromatic compound with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [2][3]. The molecule features a quinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. It is further substituted with two methoxy groups at positions 6 and 7, and a hydroxyl group at position 4. This hydroxyl group exists in tautomeric equilibrium with its keto form, 6,7-dimethoxyquinolin-4(1H)-one.

Significance in Medicinal Chemistry

The primary significance of this compound lies in its role as a key precursor for the synthesis of multi-targeted tyrosine kinase inhibitors. Its structure forms the core scaffold of drugs like Cabozantinib, which are vital in the treatment of various cancers, including medullary thyroid cancer and advanced renal cell carcinoma[1][4]. Efficiently handling this intermediate is therefore paramount for the pharmaceutical supply chain.

The Critical Role of Solubility in Synthesis and Purification

In drug development, solubility is a master variable. For an intermediate like this compound, solubility data directly informs:

-

Reaction Solvent Selection: Ensuring reactants are in the solution phase for optimal reaction kinetics.

-

Purification Methods: Designing effective crystallization, recrystallization, or chromatographic purification protocols[5].

-

Process Safety and Scalability: Preventing precipitation in transfer lines and ensuring consistent, scalable processes.

Poorly characterized solubility can lead to failed batches, low yields, and significant delays in development timelines[6].

Physicochemical Properties Governing Solubility

The solubility of a solid in a solvent is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This balance is governed by the compound's intrinsic properties, which are summarized below.

| Property | Value / Description | Implication for Solubility | Source(s) |

| Appearance | White to light yellow solid/powder | Solid form indicates that energy is required to break the crystal lattice. | [2][3][7] |

| Melting Point | 227.0 to 231.0 °C | Very high, suggesting strong intermolecular forces (hydrogen bonding, π-stacking) and high crystal lattice energy that a solvent must overcome. | [2][3] |

| pKa (Predicted) | 4.26 ± 0.40 | Weakly basic due to the quinoline nitrogen. Solubility will be pH-dependent in protic solvents; protonation in acidic media will increase solubility. | [2][3] |

| LogP (Predicted) | 1.96 | Indicates moderate lipophilicity. Suggests a preference for moderately polar to polar organic solvents over highly non-polar or aqueous media. | [2] |

| Hydrogen Bond Donor Count | 1 (from the 4-OH group) | Can donate a hydrogen bond to acceptor solvents (e.g., DMSO, alcohols, ethyl acetate). | [2] |

| Hydrogen Bond Acceptor Count | 4 (N, two OCH₃, and OH) | Can accept hydrogen bonds from donor solvents (e.g., alcohols, water). | [2] |

Structural Analysis

The molecular structure reveals a molecule with dual characteristics. The large, aromatic quinoline core is inherently hydrophobic, while the hydroxyl and methoxy groups introduce polarity and specific sites for hydrogen bonding. The very high melting point is a key indicator that the intermolecular forces in the solid state are exceptionally strong, making this compound challenging to dissolve without favorable solvent interactions[8].

Caption: Structure of this compound with key functional groups highlighted.

Qualitative and Predicted Solubility Profile

| Solvent / System | Type | Reported Solubility | Rationale | Source(s) |

| DMSO | Polar Aprotic | Slightly Soluble | Strong H-bond acceptor, effectively solvates the 4-OH group. | [3] |

| Methanol | Polar Protic | Slightly Soluble (Sonication aids) | Can both donate and accept H-bonds, but the hydrophobic core may limit high solubility. | [3] |

| Ethanol / Ethyl Acetate (1:1) | Polar Mixture | Soluble when hot | Used for recrystallization. The combined polarity and H-bonding ability of the mixture is effective at high temperatures to overcome lattice energy. | [5] |

| Ethyl Acetate in Hexane | Gradient | Soluble | Used as a mobile phase in column chromatography, indicating sufficient solubility to be eluted from silica gel. | [5] |

Expert Interpretation: The available data suggests that this compound requires polar solvents capable of hydrogen bonding to achieve dissolution. Polar aprotic solvents like DMSO and moderately polar protic solvents like methanol and ethanol are logical starting points. The success of a hot ethanol/ethyl acetate mixture for recrystallization is a highly valuable piece of practical information, indicating a significant positive temperature coefficient of solubility[5]. Non-polar solvents like hexane are expected to be poor solvents and are best used as anti-solvents.

Gold-Standard Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

To move beyond qualitative descriptions, a robust and reliable method is required to determine the thermodynamic equilibrium solubility. The shake-flask method is the universally accepted "gold standard" for this purpose[9].

Causality Behind the Method: This protocol is designed to ensure that the measurement reflects the true thermodynamic equilibrium, not a less stable, supersaturated state. By agitating an excess of the solid with the solvent for an extended period, the system is allowed to reach the point where the rate of dissolution equals the rate of precipitation. This value is crucial for building reliable and reproducible process models.

Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg, enough to ensure solid remains after equilibration).

-

Solvent Addition: Accurately pipette a specific volume (e.g., 1.0 mL) of the desired high-purity organic solvent (e.g., Methanol, DMSO, Ethyl Acetate, Acetonitrile, Tetrahydrofuran) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. Expert Tip: For compounds with slow dissolution kinetics, a 48 or 72-hour equilibration time is recommended. A pilot study can determine the time required to reach a plateau.

-

Phase Separation: After equilibration, let the vials stand to allow for coarse settling. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). Alternatively, filter the supernatant through a solvent-compatible 0.22 µm syringe filter. Trustworthiness Check: The first few drops from the filter should be discarded to avoid any adsorption effects.

-

Sample Preparation for Analysis: Immediately after separation, carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard calibration curve prepared from a stock solution of this compound of known concentration.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to report the equilibrium solubility in units such as mg/mL or mmol/L.

Strategies for Solubility Enhancement

For practical applications, if the intrinsic solubility is insufficient, several strategies can be employed:

-

pH Adjustment: As a weak base, the compound's solubility in protic solvents can be significantly increased by the addition of a non-reactive acid (e.g., methanesulfonic acid, HCl). This protonates the quinoline nitrogen, forming a more polar and soluble salt[10].

-

Use of Co-solvents: Employing a mixture of solvents can fine-tune the polarity of the medium to better match the solute. For example, mixtures of DMSO/Methanol or THF/Water could be explored.

-

Temperature Elevation: As evidenced by its recrystallization behavior, the solubility of this compound is highly dependent on temperature. Performing reactions or transfers at elevated temperatures is a viable strategy, provided the compound is thermally stable.

Conclusion

This compound presents a solubility profile characteristic of a rigid, aromatic molecule with strong crystal lattice forces. Its dissolution is favored in polar organic solvents capable of engaging in hydrogen bonding, and its solubility shows a strong positive correlation with temperature. While qualitative data provides a useful starting point, precise and reproducible process development necessitates the quantitative determination of its equilibrium solubility. The isothermal shake-flask method detailed herein represents a robust, self-validating protocol for generating this critical data, empowering researchers to optimize synthetic and purification processes with confidence and scientific rigor.

References

-

This compound - LookChem. LookChem. Available at: [Link]

-

Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available at: [Link]

-

Jorgensen, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1035–1040. Available at: [Link]

-

Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Technical Disclosure Commons. (2024). Available at: [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]

Sources

- 1. Buy this compound | 13425-93-9 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 4. tdcommons.org [tdcommons.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. echemi.com [echemi.com]

- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 6,7-Dimethoxyquinolin-4-ol and Its Derivatives

This guide provides a comprehensive exploration of the mechanism of action associated with 6,7-Dimethoxyquinolin-4-ol. It is intended for researchers, scientists, and drug development professionals. We will delve into the core functionalities of this molecule, not as a standalone therapeutic, but as a pivotal structural scaffold. The primary focus will be on the well-elucidated mechanisms of its prominent derivatives, which are at the forefront of modern therapeutics, particularly in oncology.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, and anticancer agents.[1][2] The specific compound, this compound, has garnered significant attention not for its intrinsic biological activity, but as a crucial intermediate in the synthesis of potent therapeutic agents.[2][3][4] Its chemical structure, featuring methoxy groups at the C6 and C7 positions and a hydroxyl group at C4, provides a versatile platform for chemical modification.[4] The hydroxyl group at the C4 position is particularly important as it serves as a key point for derivatization.[4]

This compound as a Synthetic Precursor

The primary role of this compound in pharmacology is as a foundational building block for more complex molecules.[3][4] It is a key intermediate in the synthesis of several multi-kinase inhibitors, most notably Cabozantinib, a drug used in the treatment of certain types of cancer.[3][4] Therefore, to understand the mechanism of action related to this scaffold, we must examine the mechanisms of the final drug products derived from it.

Mechanism of Action of 6,7-Dimethoxyquinoline Derivatives: Tyrosine Kinase Inhibition

A significant number of potent anticancer agents derived from the 6,7-dimethoxyquinoline scaffold function as inhibitors of receptor tyrosine kinases (RTKs).

Inhibition of the c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a key RTK involved in cell proliferation, survival, migration, and invasion.[5] Its only known ligand is the hepatocyte growth factor (HGF).[5] Dysregulation of the HGF/c-Met signaling pathway is a critical factor in the development and progression of many cancers.[5][6][7]

Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[5][6][7] These compounds competitively bind to the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation and subsequent activation of the receptor.[5] This blockade of c-Met activation leads to the downstream inhibition of several key signaling cascades.

The binding of HGF to c-Met normally triggers receptor homodimerization and autophosphorylation, which then recruits adaptor proteins to activate downstream pathways, including:

-

The RAS-RAF-MEK-ERK (MAPK) pathway[5]

-

The PI3K-AKT-mTOR pathway[5]

-

The SRC pathway[5]

-

The STAT3 pathway[5]

By inhibiting the initial c-Met phosphorylation, 6,7-dimethoxyquinoline-based inhibitors effectively shut down these pro-growth and pro-survival signals.

Caption: Inhibition of the HGF/c-Met signaling pathway by a 6,7-dimethoxyquinoline derivative.

Inhibition of other Kinases in the Ras-MAPK Pathway

Beyond direct c-Met inhibition, certain 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles have been identified as inhibitors of other kinases within the Ras-MAPK signaling cascade, such as MEK1.[8] This suggests that the quinoline scaffold can be modified to target different nodes within a critical oncogenic pathway, potentially offering a dual-inhibition mechanism.[8] The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate numerous cellular processes, including proliferation and apoptosis.[9]

Alternative Mechanism of Action: Topoisomerase I Inhibition

While tyrosine kinase inhibition is a major mechanism, derivatives of the 6,7-dimethoxyquinoline scaffold have also been investigated as Topoisomerase I (TOP1) inhibitors.[1] TOP1 is an enzyme that relaxes DNA supercoiling during replication and transcription.[1] TOP1 inhibitors trap the transient TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately, cancer cell death.[1]

The design of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as TOP1 inhibitors is based on mimicking the structural features of known TOP1 poisons like camptothecin.[1] The planar quinoline core is thought to intercalate into the DNA, while substituents at various positions can form hydrogen bonds with amino acid residues in the TOP1-DNA complex, stabilizing it and preventing DNA re-ligation.[1]

Induction of Apoptosis and Cell Cycle Arrest

Research on structurally related quinolinone compounds has provided further insight into the downstream cellular effects. For instance, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, a compound with a similar core structure, has been shown to induce apoptosis in human ovarian cancer cells.[10] The proposed mechanism involves:

-

Modulation of Apoptotic Proteins: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax.[10]

-

Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest through the downregulation of cyclin B1 and cdk1.[10]

These findings suggest that the cytotoxic effects of these quinoline derivatives are a result of a coordinated induction of programmed cell death and a halt in cell division.

Experimental Protocols for Mechanistic Elucidation

The determination of the mechanisms described above relies on a suite of established experimental techniques.

Protocol: In Vitro Kinase Inhibition Assay

This protocol is used to determine the potency of a compound against a specific kinase, such as c-Met.

Objective: To measure the IC50 value of a 6,7-dimethoxyquinoline derivative against c-Met kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Dilute the compound to various concentrations.

-

Prepare a reaction buffer containing ATP and a substrate peptide.

-

Prepare a solution of recombinant c-Met kinase.

-

-

Assay Procedure:

-

Add the kinase, test compound, and reaction buffer to a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a 6,7-dimethoxyquinoline derivative.

Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.[5]

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Plot the percentage of viability against the compound concentration to determine the GI50 value.

-

Protocol: Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.

Objective: To assess the effect of a 6,7-dimethoxyquinoline derivative on the phosphorylation of c-Met and downstream proteins like AKT and ERK.

Methodology:

-

Cell Lysis:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT).

-